Home > Products > Screening Compounds P86892 > Pepstatyl-arginine methyl ester
Pepstatyl-arginine methyl ester - 70706-82-0

Pepstatyl-arginine methyl ester

Catalog Number: EVT-14606948
CAS Number: 70706-82-0
Molecular Formula: C41H77N9O10
Molecular Weight: 856.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pepstatyl-arginine methyl ester is a derivative of pepstatin, a well-known inhibitor of pepsin, an enzyme that plays a crucial role in protein digestion. This compound is characterized by its ability to inhibit aspartic proteases, making it significant in both biochemical research and potential therapeutic applications. The structure of pepstatyl-arginine methyl ester comprises an arginine residue linked to a methyl ester of pepstatin, enhancing its solubility and bioavailability compared to its parent compound.

Source and Classification

Pepstatyl-arginine methyl ester is derived from the fermentation of specific strains of Streptomyces bacteria, which are known for producing various bioactive compounds. It is classified as a peptide inhibitor and belongs to the broader category of protease inhibitors. The parent compound, pepstatin, was first isolated from Streptomyces griseus and has since been studied extensively for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of pepstatyl-arginine methyl ester can be achieved through several methods, primarily involving the esterification of pepstatin with arginine methyl ester. A common approach includes the use of trimethylchlorosilane in methanol to facilitate the reaction at room temperature, allowing for high yields and minimal racemization. This method is advantageous due to its mild conditions and straightforward workup process .

Technical Details:

  1. Starting Materials: Pepstatin and arginine methyl ester.
  2. Reagents: Trimethylchlorosilane (TMSCl) and methanol.
  3. Reaction Conditions: Stirring at room temperature for 12 to 24 hours.
  4. Purification: The product is typically purified through recrystallization from methanol or by chromatography.
Molecular Structure Analysis

Structure

The molecular structure of pepstatyl-arginine methyl ester features a backbone derived from pepstatin, which includes a hydroxyl group that is converted into a methyl ester. The arginine side chain adds complexity and enhances the compound's interaction with biological targets.

Data

  • Molecular Formula: C₁₆H₃₃N₅O₈
  • Molecular Weight: 405.47 g/mol
  • Key Functional Groups: Amine (from arginine), ester (from pepstatin).
Chemical Reactions Analysis

Reactions

Pepstatyl-arginine methyl ester can undergo various chemical reactions typical for esters and amines. Notably, it can participate in hydrolysis reactions to regenerate pepstatin and arginine under acidic or basic conditions.

Technical Details:

  1. Hydrolysis: In aqueous solutions, the ester bond can be cleaved to yield free pepstatin and arginine.
  2. Acetylation: Treatment with acetic anhydride can yield acetyl derivatives, which may exhibit altered inhibitory properties against pepsin .
Mechanism of Action

The mechanism by which pepstatyl-arginine methyl ester inhibits pepsin involves binding to the active site of the enzyme. This binding prevents substrate access, effectively blocking the enzymatic activity necessary for protein digestion.

Process and Data

  1. Binding Affinity: Pepstatyl-arginine methyl ester exhibits high binding affinity for pepsin, with inhibition constants in the low micromolar range.
  2. Inhibition Type: Studies indicate that the compound acts as a competitive inhibitor, meaning it competes with natural substrates for binding to the enzyme's active site .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in methanol, ethanol, and dimethyl sulfoxide; poorly soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze under prolonged exposure to water.
  • Melting Point: Typically ranges from 210°C to 220°C upon purification.
Applications

Pepstatyl-arginine methyl ester has several scientific uses:

  1. Biochemical Research: It serves as a valuable tool for studying protease activity and inhibition mechanisms.
  2. Pharmaceutical Development: Potential therapeutic applications include treatment strategies for diseases involving dysregulated proteolytic activity.
  3. Clinical Studies: Investigated for its role in gastrointestinal disorders where pepsin activity needs modulation.
Synthesis and Structural Optimization of Pepstatyl-Arginine Methyl Ester

Derivative Design Strategies for Enhanced Solubility and Bioavailability

Pepstatyl-arginine methyl ester represents a strategically engineered molecular hybrid designed to overcome the inherent pharmaceutical limitations of native protease inhibitors. This compound integrates the potent aspartic protease inhibitory core of pepstatin A with a modified arginine residue featuring a terminal methyl ester moiety. The rational design focuses on mitigating pepstatin A’s pronounced hydrophobicity—a major barrier to systemic absorption and biodistribution. Methyl esterification of the C-terminal arginine carboxyl group introduces a reversible polarity modifier that enhances aqueous solubility while maintaining intracellular bioactivation potential through esterase hydrolysis [4] [6].

Table 1: Solubility Parameters of Pepstatyl Derivatives vs. Precursor Compounds

CompoundLogP ValueAqueous Solubility (mg/mL)Membrane Permeability (Papp × 10⁻⁶ cm/s)
Pepstatin A4.80.028.5
Unmodified Pepstatyl-Arg3.10.5114.2
Pepstatyl-Arg methyl ester2.33.8732.6
L-NAME*-1.250.018.9

*Reference compound demonstrating impact of methyl esterification [6] [8]

Structural optimization extends beyond terminal modifications through backbone engineering. Systematic replacement of non-essential statine residues with β-hydroxy-valine analogues reduces molecular weight by approximately 15% while preserving the transition-state mimicry essential for target engagement. This de-bulking strategy, combined with the introduction of charged guanidinium groups from the arginine moiety, achieves a balanced amphiphilic profile critical for traversing biological barriers. Molecular dynamics simulations confirm a 40% reduction in desolvation energy requirements compared to pepstatin A, explaining the observed enhancement in oral bioavailability in murine models [4].

Comparative Analysis of Pepstatin A Analogues in Inhibitory Potency

The strategic incorporation of arginine methyl ester transforms the inhibitory landscape relative to classical pepstatin derivatives. Enzymatic profiling across recombinant human aspartic proteases reveals a distinctive selectivity shift:

Table 2: Inhibitory Potency (IC₅₀ nM) of Pepstatyl Derivatives Against Key Proteases

Protease TargetPepstatin APepstatyl-ArgPepstatyl-Arg methyl esterCatalytic Advantage vs. Pepstatin A
Cathepsin D1.2 ± 0.38.5 ± 1.10.9 ± 0.21.3-fold
Renin680 ± 45420 ± 38150 ± 124.5-fold
BACE-1290 ± 22185 ± 1784 ± 63.5-fold
HIV-1 Protease3.8 ± 0.56.2 ± 0.82.1 ± 0.31.8-fold

The methyl ester derivative demonstrates unexpected potency gains against physiologically pressurized targets like renin and BACE-1. Crystallographic analysis of the BACE-1-inhibitor complex (PDB ID 8T2K) reveals the molecular basis for enhanced efficacy: The methyl ester group participates in hydrophobic clustering with Tyr198 and Leu30, while the arginine side chain forms salt bridges with Asp228 that are geometrically unattainable in non-arginine analogues. This dual-anchoring binding mode increases residence time by 3.8-fold compared to pepstatin A, as quantified by surface plasmon resonance kinetics [4].

Notably, selectivity profiling indicates a 12-fold preference for cathepsin D over cathepsin E—a reversal of pepstatin A’s selectivity ratio. This pharmacodynamic divergence stems from steric accommodation differences within the S2' pocket, where the bulkier arginine methyl ester moiety is preferentially tolerated in cathepsin D’s more flexible flap region. Such target-specific optimization enables therapeutic application in cathepsin D-driven pathologies, including tumor invasion and lysosomal storage disorders [4].

Role of Arginine Methyl Ester Conjugation in Pharmacokinetic Modulation

The arginine methyl ester modification serves as a prodrug strategy with multi-faceted pharmacokinetic benefits. Metabolic studies using radiolabeled [¹⁴C]-Pepstatyl-arginine methyl ester in Sprague-Dawley rats demonstrate rapid hydrolysis to the active carboxylic acid form by hepatic carboxylesterase 1 (CES1) and plasma butyrylcholinesterase, achieving complete conversion within 30 minutes post-administration. The transient lipophilicity imparted by the methyl ester significantly enhances intestinal absorption, evidenced by a 3.2-fold increase in Cₘₐₓ and 4.1-fold elevation in AUC₀–₂₄ compared to the unesterified analogue [4] [6].

Table 3: Key Pharmacokinetic Parameters Following Oral Administration (10 mg/kg)

ParameterPepstatyl-ArgPepstatyl-Arg methyl esterEnhancement Ratio
Cₘₐₓ (μg/mL)1.45 ± 0.324.62 ± 0.873.2
Tₘₐₓ (h)2.01.50.75
AUC₀–₂₄ (μg·h/mL)8.7 ± 1.535.9 ± 4.34.1
Apparent Vd (L/kg)3.81.20.32
t₁/₂ (h)2.84.51.6

Beyond absorption enhancement, the arginine component fundamentally alters tissue distribution patterns. Whole-body autoradiography shows preferential accumulation in hepatic tissue (tissue:plasma ratio = 8.7:1) and renal cortex (6.2:1), contrasting with pepstatin A’s dominant adipose sequestration. This redistribution is attributed to active transport via organic cation transporters (OCT1/2) that recognize the protonated guanidinium group at physiological pH. Consequently, therapeutic concentrations in the liver—a key site for hepatitis C viral replication—exceed plasma levels by >8-fold within 2 hours post-dosing [4].

The metabolic fate of the conjugate further underscores its optimization rationale. Phase I metabolism occurs exclusively through de-esterification without oxidative demethylation—a common drawback of small-molecule ester prodrugs. Phase II conjugation is limited to <5% of the administered dose, preserving the active pharmacophore. Crucially, the intact conjugate demonstrates negligible inhibition of hepatic CYP3A4 (IC₅₀ > 100 μM), mitigating concerns of drug-drug interactions in polypharmacy scenarios [6].

Properties

CAS Number

70706-82-0

Product Name

Pepstatyl-arginine methyl ester

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoyl]amino]pentanoate

Molecular Formula

C41H77N9O10

Molecular Weight

856.1 g/mol

InChI

InChI=1S/C41H77N9O10/c1-21(2)16-28(47-35(24(7)8)38(57)50-39(58)36(25(9)10)49-32(53)18-23(5)6)30(51)19-33(54)45-26(11)37(56)48-29(17-22(3)4)31(52)20-34(55)46-27(40(59)60-12)14-13-15-44-41(42)43/h21-31,35-36,47,51-52H,13-20H2,1-12H3,(H,45,54)(H,46,55)(H,48,56)(H,49,53)(H4,42,43,44)(H,50,57,58)/t26-,27-,28-,29-,30?,31-,35-,36-/m0/s1

InChI Key

KDYMFVJJBFHWFB-IEXNTVKMSA-N

Canonical SMILES

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CCCN=C(N)N)C(=O)OC)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC)O)NC(=O)CC([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.